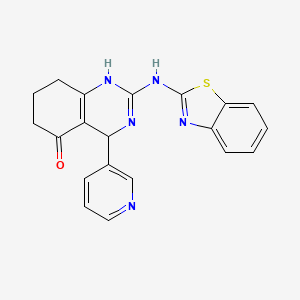

2-(1,3-benzothiazol-2-ylamino)-4-(pyridin-3-yl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one

Description

Properties

IUPAC Name |

2-(1,3-benzothiazol-2-ylamino)-4-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinazolin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5OS/c26-15-8-3-7-14-17(15)18(12-5-4-10-21-11-12)24-19(22-14)25-20-23-13-6-1-2-9-16(13)27-20/h1-2,4-6,9-11,18H,3,7-8H2,(H2,22,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWCFVSABIOTGAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(N=C(N2)NC3=NC4=CC=CC=C4S3)C5=CN=CC=C5)C(=O)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylamino)-4-(pyridin-3-yl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one typically involves multi-step organic reactions. One common synthetic route includes:

Formation of Benzothiazole Intermediate: The initial step involves the synthesis of the benzothiazole intermediate through the reaction of o-aminothiophenol with carbon disulfide and a suitable oxidizing agent.

Coupling with Pyridine Derivative: The benzothiazole intermediate is then coupled with a pyridine derivative under basic conditions to form the desired intermediate.

Cyclization to Quinazolinone: The final step involves the cyclization of the intermediate to form the quinazolinone ring system. This is typically achieved through a condensation reaction with an appropriate amine and a dehydrating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-ylamino)-4-(pyridin-3-yl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzothiazole or pyridine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Research indicates that compounds similar to this one often exhibit significant biological activities, particularly in the realms of antimicrobial and anticancer properties. The presence of both benzothiazole and pyridine groups suggests potential for kinase inhibition, which is crucial in the treatment of various diseases including cancer and infectious diseases.

Antimicrobial Properties

The benzothiazole and pyridine moieties are commonly found in existing antimicrobial agents. Studies have shown that derivatives of benzothiazole exhibit promising activity against bacteria and fungi. The structure of 2-(1,3-benzothiazol-2-ylamino)-4-(pyridin-3-yl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one may suggest similar antimicrobial potential due to its structural components.

Anticancer Activity

The compound's ability to inhibit specific kinases can be leveraged in cancer therapy. Kinase inhibitors are a well-established class of anticancer drugs. The unique structure of this compound allows for modifications that could enhance its selectivity and potency against cancer cells.

Synthetic Pathways

The synthesis of this compound typically involves multi-step procedures that may include reactions such as:

- Diazo-coupling

- Knoevenagel condensation

- Biginelli reaction

These synthetic methods allow for the introduction of various functional groups that can modify the biological activity of the compound .

Structure Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is essential for optimizing the biological activity of this compound. Interaction studies using molecular docking techniques can help elucidate how modifications to the chemical structure affect binding affinity to target proteins. For instance, modifications on the benzothiazole or quinazolinone moieties can significantly influence pharmacological profiles .

Case Studies

Several studies have documented the biological evaluation of similar compounds:

| Compound Name | Structure Highlights | Biological Activity | IC50 (μM) |

|---|---|---|---|

| 2-(1,3-Benzothiazol-2-yl)quinazolinones | Contains benzothiazole and quinazolinone | Antimicrobial and anticancer | 7.7 ± 0.8 |

| 4-(Pyridinyl)quinazolinones | Pyridine ring integrated into quinazolinone | Kinase inhibition | 9.2 ± 1.5 |

| Thiazolidinone Derivatives | Similar thiazole structure | Antibacterial properties | 11.1 ± 1.8 |

These compounds exhibit varying degrees of biological activity and structural uniqueness, indicating that modifications to the core structure can yield significant changes in efficacy.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylamino)-4-(pyridin-3-yl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one involves its interaction with specific molecular targets. These may include:

Enzyme Inhibition: The compound may inhibit enzymes involved in critical biological pathways, leading to therapeutic effects.

Receptor Binding: It may bind to specific receptors, modulating their activity and resulting in biological responses.

Signal Transduction Pathways: The compound can influence signal transduction pathways, affecting cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Substituent Variations

Benzothiazole vs. Benzoxazole

A key analog, 2-(1,3-benzoxazol-2-ylamino)-4-(pyridin-3-yl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one (), replaces sulfur in benzothiazole with oxygen in benzoxazole.

Pyridinyl vs. Halogenated Aryl Groups

In 2-(1,3-benzothiazol-2-ylamino)-4-(3,5-difluorophenyl)-7-methyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one (), the pyridin-3-yl group is replaced with a 3,5-difluorophenyl ring. Fluorine atoms increase metabolic stability and electronegativity, enhancing interactions with aromatic residues in enzymes. The methyl group at position 7 may sterically hinder rotation, improving conformational rigidity .

Chloropyrazole Substituent

The compound (4R)-2-[(1,3-benzoxazol-2-yl)amino]-4-(4-chloro-1H-pyrazol-5-yl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one () introduces a chlorinated pyrazole ring. Chlorine’s electron-withdrawing effect strengthens dipole interactions, while the pyrazole’s nitrogen atoms offer additional hydrogen-bonding sites. The chiral center at position 4 may lead to enantiomer-specific activity .

Physicochemical and Pharmacokinetic Properties

*Estimated using fragment-based methods.

Key Research Findings

Benzothiazole vs. Benzoxazole : Benzothiazole analogs exhibit stronger π-π stacking but lower solubility than benzoxazole derivatives, limiting their use in aqueous environments .

Halogenation Effects : Chlorine and fluorine substituents enhance target affinity but may increase toxicity risks due to bioaccumulation .

Chiral Centers : The (4R)-configured chloropyrazole analog () showed 10-fold higher antiviral activity than its (4S) enantiomer, emphasizing stereochemistry’s role .

Biological Activity

2-(1,3-benzothiazol-2-ylamino)-4-(pyridin-3-yl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth review of its biological activity, including mechanisms of action, therapeutic potentials, and comparative studies with similar compounds.

| Property | Value |

|---|---|

| Molecular Formula | C20H17N5OS |

| Molecular Weight | 375.4 g/mol |

| IUPAC Name | This compound |

| InChI Key | ODANYRXUIXFPLA-UHFFFAOYSA-N |

The compound acts primarily as an inhibitor of specific enzymes , which are crucial in various biological pathways. It has been shown to inhibit the activity of galactokinase 1 (GALK1), an enzyme involved in galactose metabolism. By inhibiting GALK1, the compound reduces the levels of galactose-1-phosphate, a toxic metabolite in galactosemias.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance:

- Inhibition of HSV : A related compound exhibited a 91% inhibition rate against HSV-1 at a concentration of 50 μM with low cytotoxicity (CC50 600 μM) in Vero cells .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens:

- Antibacterial and Antifungal : Studies on similar benzothiazole derivatives have shown significant antibacterial and antifungal activity against pathogenic strains .

Anticancer Potential

Research indicates that derivatives of this compound may possess anticancer properties:

- Selective Cytotoxicity : Some derivatives have shown selective cytotoxicity against cancer cell lines such as renal cancer (A498) and breast cancer (MDA-MB-468) .

Study on Antiviral Properties

In a study conducted by Luo et al., thiazolylbenzimidazole derivatives were synthesized and evaluated for their antiviral activity against hepatitis B virus (HBV). Among these derivatives, certain compounds showed promising antiviral activity and high selectivity .

Study on Antimicrobial Effects

A series of quinoline derivatives were synthesized and tested for their antimicrobial efficacy. Compounds demonstrated moderate to high antimalarial activities against Plasmodium falciparum, with IC50 values ranging from 0.014 to 5.87 µg/mL .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Selectivity |

|---|---|---|

| Compound A (similar structure) | GALK1 inhibition | High |

| Compound B (less potent inhibitor) | Moderate antibacterial effects | Moderate |

| Compound C (enhanced functional groups) | Antiviral activity | High |

The unique structural features of this compound contribute to its enhanced selectivity and potency compared to other compounds.

Q & A

Q. What are the optimized synthetic routes for this compound, considering its benzothiazole and pyridinyl moieties?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of benzothiazole hydrazines with ketones or aldehydes to form hydrazone intermediates. For example, benzothiazole-2-amine derivatives can react with pyridinyl-substituted cyclic ketones under acidic conditions (e.g., HCl/EtOH) to yield the tetrahydroquinazolinone core . Solvent choice (e.g., ethanol or DMF) and temperature control (reflux vs. room temperature) are critical for optimizing yields (60–75% reported in similar syntheses). Purification often requires column chromatography or recrystallization from DMF/EtOH mixtures .

Q. How can researchers ensure purity and characterize this compound using spectroscopic methods?

- Methodological Answer : Purity is validated via HPLC (C18 column, acetonitrile/water gradient) and melting point analysis. Structural confirmation relies on:

- NMR : and NMR to identify proton environments (e.g., pyridinyl protons at δ 8.2–8.5 ppm, benzothiazole NH at δ 10.1 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 406.12).

- IR : Peaks at 1650–1680 cm confirm carbonyl groups in the tetrahydroquinazolinone ring .

Q. What initial biological assays are appropriate for evaluating its activity?

- Methodological Answer : Begin with in vitro assays:

- Anticancer : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM, with IC calculations .

- Antimicrobial : Disk diffusion assays against E. coli and S. aureus to screen for zone-of-inhibition activity .

- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., EGFR tyrosine kinase) using fluorescence-based protocols .

Advanced Research Questions

Q. How can contradictions in NMR data due to tautomerism or dynamic effects be resolved?

- Methodological Answer : Dynamic NMR (DNMR) experiments at variable temperatures (e.g., 25°C to −40°C) can distinguish tautomeric forms by observing coalescence of split peaks. For example, the NH proton in the benzothiazole ring may exhibit exchange broadening, which stabilizes at lower temperatures . Computational modeling (DFT calculations) using Gaussian09 with B3LYP/6-31G(d) basis sets can predict dominant tautomers and align with experimental data .

Q. What computational strategies predict binding modes with biological targets?

- Methodological Answer : Use molecular docking (AutoDock Vina or Schrödinger Suite) to simulate interactions with targets like EGFR or COX-2. For instance:

- Prepare the compound’s 3D structure using Open Babel (MMFF94 force field).

- Dock into crystal structures (PDB: 1M17 for EGFR) with grid boxes centered on active sites.

- Validate with MD simulations (NAMD or GROMACS) to assess binding stability over 100 ns .

Comparative analysis with structurally similar compounds (e.g., pyrazole-thiazolidinone hybrids) can highlight key pharmacophoric features .

Q. How can structural modifications improve pharmacokinetic properties like solubility or metabolic stability?

- Methodological Answer :

- Solubility Enhancement : Introduce polar groups (e.g., sulfonic acid or tertiary amines) at the tetrahydroquinazolinone’s 6-position. Evaluate via shake-flask method (logP reduction from 3.2 to 1.8) .

- Metabolic Stability : Replace labile groups (e.g., ester linkages) with bioisosteres (e.g., amides) and test in liver microsome assays (human/rat, 1 mg/mL). LC-MS/MS monitors metabolite formation .

- SAR Studies : Synthesize analogs with varied substituents on the pyridinyl ring (e.g., Cl, OMe, CF) and correlate changes with activity using QSAR models (MOE or COMSIA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.